Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
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Overview
Description
Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate is a synthetic compound known for its diverse applications in scientific research and industry This compound is characterized by its complex structure, which includes a cyclopentene ring, a heptanoate ester, and a hydroxy-methyloctenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate typically involves multiple steps, starting from commercially available suberic acid. One of the key steps in its synthesis is the ZnCl2-catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione, followed by sulfuric acid-catalyzed methylation and sequential reduction . The final product is obtained through a Piancatelli rearrangement, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is investigated for its role in drug development, particularly in the synthesis of prostaglandin analogs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate involves its interaction with specific molecular targets and pathways. As a prostaglandin analog, it binds to prostaglandin receptors, leading to various physiological effects. These effects include the inhibition of gastric acid secretion, induction of uterine contractions, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Misoprostol: A well-known prostaglandin analog with similar structural features and biological activities.
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: Another compound with a similar core structure but different side chains.
Uniqueness
Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new pharmaceuticals and chemical intermediates.
Properties
IUPAC Name |
methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJVIUDOHXKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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